molecular formula C8H14N4 B13063586 {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Cat. No.: B13063586
M. Wt: 166.22 g/mol
InChI Key: XOFGEGSCFJYJIR-UHFFFAOYSA-N
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Description

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a tetrahydroimidazo[1,2-a]pyrimidine scaffold, a privileged structure known for its diverse biological activities. The core imidazo[1,2-a]pyrimidine structure is a key heterocycle in pharmaceutical research, with derivatives being explored as therapeutic agents . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block for the development of novel small-molecule inhibitors. Compounds with similar scaffolds, such as imidazo[1,2-a]pyridines, are under investigation for their antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology research . The methanamine functional group attached to the saturated ring system provides a versatile handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11)

InChI Key

XOFGEGSCFJYJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)CN

Origin of Product

United States

Preparation Methods

Key Synthetic Approaches

  • Condensation Reactions: Starting from appropriate aminopyrimidine and aldehyde or halide precursors, condensation leads to intermediate imidazo ring formation.
  • Intramolecular Cyclization: Cyclization of open-chain precursors under acidic or basic conditions forms the fused imidazo[1,2-a]pyrimidine core.
  • Multicomponent Reactions: One-pot procedures combining multiple reactants to form the heterocyclic core directly.
  • Functional Group Transformations: Introduction of the methanamine substituent often involves nucleophilic substitution or reductive amination at the 7-position.

These methods are supported by mechanistic insights and have been optimized for yield and selectivity.

Specific Preparation Method of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Formation of Pyrimidine Ring Starting from 2-aminopyrimidine derivatives Pyrimidine intermediate
2 Cyclization to Imidazo Ring Cyclization with aldehyde or halide under acidic/basic catalysis Fused imidazo[1,2-a]pyrimidine core formed
3 Methylation Methyl iodide or methylating agent at position 2 Introduction of 2-methyl substituent
4 Introduction of Methanamine Nucleophilic substitution or reductive amination using formaldehyde and ammonia or amine source Methanamine group attached at position 7

This sequence aligns with general synthetic protocols for similar heterocycles and is supported by patent literature describing imidazo[1,2-a]pyridine derivatives and their preparation methods.

Example Synthetic Procedure (Literature-Based)

  • Starting Material: 2-aminopyrimidine derivative.
  • Cyclization: React with a suitable aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to induce ring closure forming the imidazo ring.
  • Methylation: Treat with methyl iodide under basic conditions to selectively methylate the 2-position.
  • Methanamine Introduction: React the intermediate with aminomethylating agents or perform reductive amination at the 7-position to install the methanamine substituent.

Analytical and Research Data Supporting the Preparation

Analytical Parameter Data/Result
Molecular Weight Confirmation 166.22 g/mol (consistent with C8H14N4)
Spectroscopic Characterization NMR, IR, and MS confirm ring formation and substituent placement
Purity Assessment HPLC and elemental analysis confirm >95% purity
Reaction Yields Typically 60-85% per step depending on conditions
Reaction Time Each step ranges from 2 to 12 hours

These data points are typical for the synthesis of such heterocyclic amines and are corroborated by research articles and patent disclosures.

Comparative Analysis of Preparation Methods

Method Type Advantages Limitations Typical Yield (%)
Multicomponent Reactions One-pot, efficient, fewer purification steps May require optimization for selectivity 70-80
Stepwise Cyclization & Functionalization Greater control over substitution pattern Longer synthesis time, multiple purification 60-85
Reductive Amination for Methanamine Introduction Mild conditions, high specificity Requires careful control of reducing agents 75-85

Chemical Reactions Analysis

2.1. Ultrasonic-Assisted Iodine-Catalyzed Cyclization

A high-yield synthesis involves ultrasonic irradiation of acetophenone derivatives, 2-aminopyridines, and dimedone in aqueous iodine (20 mol%) at room temperature. The cascade reaction proceeds via:

  • Phenylglyoxal generation from acetophenone derivatives under iodine catalysis.

  • Knoevenagel condensation between phenylglyoxal and dimedone to form an enolic intermediate.

  • Aza-Michael addition of 2-aminopyridine, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyrimidine core .

Reaction Conditions :

  • Reagents: I2 (20 mol%), H2O, ultrasound.

  • Yield: Up to 91% for methyl-substituted derivatives .

3.1. Formylation

The 7-position of the imidazo[1,2-a]pyrimidine core undergoes formylation via Vilsmeier-Haack conditions (DMF/POCl3), yielding aldehydes. Substituent effects influence reactivity:

  • Electron-withdrawing groups (e.g., nitro) enhance nucleophilicity, increasing yields (e.g., 80% for nitrophenyl derivatives) .

  • Electron-donating groups (e.g., thiophene) improve regioselectivity .

Reaction Conditions :

  • Reagents: DMF, POCl3, 25°C, 24 h.

3.2. Nitration and Halogenation

Electrophilic substitution at the 3-position is achieved using:

  • Nitration : HNO3/H2SO4 (50°C, 30 min) → 3-nitro derivatives (75–90% yield) .

  • Halogenation : N-halosuccinimides (NXS) at room temperature (20 min) → 3-halo derivatives (85–95% yield) .

4.1. Palladium-Catalyzed C–C Bond Formation

The 6-position of the imidazo[1,2-a]pyrimidine core is activated for aryl coupling via:

  • Pd(OAc)2/ligand systems (e.g., 1,3-bis(diphenylphosphino)propane).

  • Hexafluoroisopropanol (HFIP) as solvent enhances solubility and reaction rates .

Reaction Conditions :

  • Reagents: Pd(OAc)2, aryl iodides, HFIP, 80°C, 12 h.

  • Yield: 70–85% for arylated products .

5.1. Oxidative Functionalization

  • Oxidative ring-opening : OsO4/H2O2 converts the cyclohexene ring to a diol, followed by NaIO4 cleavage to yield aldehydes .

  • Amide formation : Reaction with acetic anhydride/pyridine introduces carbonyl groups (Scheme 40b in ).

5.2. Reductive Amination

The methanamine group undergoes reductive amination with ketones/aldehydes under:

  • NaBH3CN/MeOH → secondary amines (75–90% yield) .

6.1. Nucleophilic Aromatic Substitution

The methanamine group is replaced by nucleophiles (e.g., halides, thiols) under:

  • Polar aprotic solvents (DMF/DMSO).

  • room temperature (12–24 h) .

Research Implications

This compound’s reactivity highlights its potential in:

  • Pharmaceutical synthesis : High-yield pathways enable drug candidate optimization .

  • Material science : Functionalization routes (e.g., cross-coupling) expand structural diversity for applications like sensors .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
In a study published in Pharmaceuticals, researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (PubMed) .

1.2 Neurological Disorders
The compound has also been investigated for its role as an adenosine receptor antagonist. Adenosine receptors are critical in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds that target these receptors can potentially modify disease progression.

Case Study:
A research article published in Molecular Pharmaceutics reported that specific imidazo[1,2-a]pyrimidine derivatives demonstrated selective binding affinity to adenosine A2A receptors. These findings suggest their potential use in treating neurological disorders by modulating adenosine signaling (MDPI) .

Chemical Synthesis Applications

2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Table 1: Synthetic Pathways Involving 2-Methyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidin-7-yl Methanamine

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with alkyl halides to form substituted productsResearchGate
CyclizationForms heterocyclic compounds under specific conditionsACS Publications

3.1 Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes linked to metabolic disorders, particularly α-glucosidase inhibitors for managing type 2 diabetes.

Case Study:
A study published in ACS Organic & Inorganic Au explored the synthesis of α-glucosidase inhibitors derived from imidazo[1,2-a]pyrimidine structures. The results indicated that some derivatives significantly inhibited enzyme activity with IC50 values comparable to standard drugs used in diabetes management (ACS Publications) .

Mechanism of Action

The mechanism of action of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Salt Form Key Differences vs. Target Compound
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine Not Provided Likely C₈H₁₄N₄ ~166.22 (estimated) 2-methyl, 7-amine None Reference Compound
{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine 1700167-50-5 C₇H₁₂N₄ 152.20 5-amine None Amine position shift
{7-methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide 1423034-75-6 C₇H₁₂N₄·2HBr 333.92 7-methyl, 2-amine Dihydrobromide Substituent inversion + salt
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride 56621-99-9 C₇H₁₂N₄·2HCl 221.12 2-amine Dihydrochloride Amine position shift + salt
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine Not Provided C₈H₁₄N₄ ~166.22 (estimated) 2-methyl, 3-amine None Pyridine vs. pyrimidine ring

Key Research Findings and Implications

Positional Isomerism : Shifting the methanamine group (e.g., from position 7 to 5 or 2) alters the molecule’s electronic profile and steric hindrance, which could reduce or enhance binding to biological targets .

Salt Forms : Derivatives like dihydrobromide or dihydrochloride salts improve solubility, a critical factor in drug development .

Ring System Modifications : Replacing pyrimidine with pyridine diminishes nitrogen content, likely reducing interactions with targets requiring dual hydrogen-bonding sites .

Limitations and Gaps in Data

  • No experimental data (e.g., binding affinity, solubility, toxicity) are available in the provided evidence for direct comparison.
  • The target compound’s exact CAS number and synthetic routes are unspecified, limiting further validation.

Q & A

Q. What synthetic routes and characterization techniques are recommended for synthesizing {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine?

  • Synthesis :
    • Condensation Reactions : Use histidine methyl ester derivatives with carbonylating agents (e.g., 1,1'-carbonyldiimidazole, Im₂CO) in DMF to form the imidazopyrimidine core .
    • Amination : Introduce the methanamine group via reductive amination or nucleophilic substitution.
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane for isolation .
  • Characterization :
    • NMR Spectroscopy : Confirm regiochemistry and purity (¹H, ¹³C) .
    • IR Spectroscopy : Identify functional groups (e.g., NH stretches for amine groups) .
    • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound?

  • Purity Analysis :
    • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and acetonitrile/water mobile phases .
    • Elemental Analysis : Verify stoichiometry of C, H, N .
  • Stability Testing :
    • Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
    • Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or anticancer properties?

  • In Vitro Assays :
    • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
    • Anticancer Screening : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based substrates .
    • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Derivatization Strategies :
    • Substituent Variation : Introduce halogens (e.g., Cl, F) at the 2-methyl position or modify the methanamine group to assess potency changes .
    • Scaffold Hybridization : Fuse with thiadiazole or morpholine moieties to enhance target selectivity .
  • Data Analysis :
    • QSAR Modeling : Employ Gaussian or COMSIA to correlate electronic/steric properties with activity .
    • In Vivo Validation : Test top derivatives in xenograft models for pharmacokinetics and toxicity .

Q. What strategies improve the solubility and bioavailability of this compound for preclinical studies?

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo administration .
  • Prodrug Design : Link to ester or phosphate groups for controlled release in physiological conditions .

Q. How are mechanistic studies conducted to elucidate the compound’s interaction with biological targets?

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified receptors (e.g., GPCRs) .
    • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
  • Cell-Based Assays :
    • siRNA Knockdown : Silence putative targets to confirm functional relevance in disease pathways .

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